molecular formula C20H20FN3OS B2754461 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine CAS No. 422533-34-4

2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine

Cat. No.: B2754461
CAS No.: 422533-34-4
M. Wt: 369.46
InChI Key: DQMXVBRGONLQKR-UHFFFAOYSA-N
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Description

The compound 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine is a quinazoline derivative characterized by a 4-fluorobenzyl sulfanyl group at position 2 and an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) substituent at position 4 of the quinazoline core. The 4-fluorophenyl group enhances metabolic stability and binding affinity through its electron-withdrawing properties, while the oxolane moiety contributes to balanced lipophilicity and solubility .

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c21-15-9-7-14(8-10-15)13-26-20-23-18-6-2-1-5-17(18)19(24-20)22-12-16-4-3-11-25-16/h1-2,5-10,16H,3-4,11-13H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMXVBRGONLQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine typically involves multiple steps. One common approach is to start with the quinazoline core, which can be synthesized through a series of condensation reactions. The introduction of the 4-fluorophenyl group is often achieved via a nucleophilic substitution reaction, while the oxolan-2-yl group can be introduced through an alkylation reaction. The sulfanyl group is typically added via a thiolation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction might yield fully saturated quinazoline derivatives.

Scientific Research Applications

2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural features and physicochemical properties of the target compound and related analogs:

Compound Name Substituents (Position 2 / Position 4) Molecular Weight logP Polar Surface Area (Ų) Key Structural Differences Reference
Target Compound 4-Fluorobenzyl sulfanyl / Oxolan-2-ylmethyl ~449.55* ~5.2 ~43 Oxolane ring (flexible, moderate polarity)
2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine Morpholine / Phenyl ~345.38 ~3.5 ~60 Morpholine (more polar, H-bond acceptor)
N-Cyclohexyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine 2-Fluorobenzyl sulfanyl / Cyclohexyl Not reported ~6.0† ~35† Cyclohexyl (bulky, lipophilic)
871493-35-5 (Acetamide analog) 4-Fluorobenzyl sulfanyl / Oxolan-2-ylmethyl acetamide 449.55 ~4.8 ~85 Acetamide linker (enhanced H-bonding)
2-(2-Chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine 2-Chlorophenyl / 4-Methoxyphenyl 365.83 ~4.5 ~50 Chlorine (larger, lipophilic) vs. fluorine

*Estimated based on analogs ; †Predicted based on substituents.

Key Observations:

Oxolane vs.

Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller size and higher electronegativity enhance metabolic stability compared to chlorine, which may increase off-target interactions .

Cyclohexyl vs. Oxolane : The cyclohexyl group in ’s compound increases lipophilicity (logP ~6.0), which could reduce aqueous solubility but enhance membrane permeability .

Pharmacological and Pharmacokinetic Implications

Activity Trends :

  • Morpholine derivatives () exhibit dual central/peripheral analgesic activity attributed to their polarity and H-bonding capacity .
  • The target compound’s oxolane group may favor CNS targeting due to moderate lipophilicity (logP ~5.2) .
  • Cyclohexyl-substituted analogs () may have prolonged half-lives but reduced solubility .

Metabolic Stability: Fluorinated analogs generally resist oxidative metabolism better than chlorinated or non-halogenated derivatives .

Biological Activity

The compound 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a quinazoline core, which is known for its diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • IUPAC Name : 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine
  • Molecular Formula : C₁₈H₁₈FN₃OS
  • Molecular Weight : 345.42 g/mol

The presence of the fluorophenyl , sulfanyl , and oxolane groups contributes to its unique chemical properties, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The quinazoline core can inhibit key enzymes involved in cellular processes, such as dihydrofolate reductase, which is crucial for nucleotide synthesis in microorganisms .
  • Binding Affinity : The fluorophenyl group enhances the binding affinity to target proteins, while the sulfanyl group can participate in redox reactions that may modulate enzyme activity.
  • Cellular Uptake : The oxolane moiety improves solubility and bioavailability, facilitating cellular uptake and enhancing the compound's overall efficacy.

Antimicrobial Activity

Research indicates that compounds with a quinazoline structure exhibit significant antimicrobial properties. In particular:

  • Antibacterial Efficacy : The compound has shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus haemolyticus. Studies report minimum inhibitory concentrations (MIC) ranging from 10 to 15 mg/mL against these strains .
  • Mechanism of Action : The mechanism involves inhibition of bacterial growth by targeting essential metabolic pathways, possibly through enzyme inhibition .

Anticancer Activity

The anticancer potential of quinazoline derivatives has been widely studied:

  • Cytotoxicity Studies : In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 and HCT-116, with IC50 values ranging from 5.70 to 8.10 µM .
  • Molecular Targeting : These compounds may inhibit growth factor receptors like EGFR and VEGFR, which are critical in cancer progression .

Data Summary

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReferences
AntibacterialStaphylococcus aureus~10 - 15 mg/mL
AnticancerMCF-7 (breast cancer)5.70 - 8.10 µM
HCT-116 (colon cancer)2.90 - 6.40 µM

Case Studies

  • Antibacterial Evaluation : A study evaluated various quinazoline derivatives for their antibacterial properties against S. aureus. Compounds similar to the target compound were found to exhibit significant antibacterial activity with low MIC values, suggesting their potential as therapeutic agents .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of quinazoline derivatives on cancer cell lines. The results indicated that certain derivatives could effectively induce apoptosis and inhibit cell proliferation through targeted action on growth factor receptors .

Q & A

Q. What synthetic routes are recommended for synthesizing 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine?

A common approach involves nucleophilic substitution reactions. For example, reacting a 4-chloroquinazoline precursor with (4-fluorobenzyl)thiol and (oxolan-2-yl)methylamine in dimethylformamide (DMF) under reflux, using potassium carbonate (K₂CO₃) as a base to deprotonate intermediates. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography .

Q. Which spectroscopic techniques are essential for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton and carbon environments, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like sulfanyl and amine moieties. Elemental analysis ensures purity and stoichiometric accuracy .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Enzyme inhibition assays (e.g., COX-II or kinase targets) using recombinant proteins and fluorogenic substrates. Cell-based assays (e.g., cytotoxicity in cancer cell lines) with MTT or ATP-based viability readouts. Antimicrobial activity can be tested via broth microdilution for MIC determination .

Q. How is compound stability assessed under different storage conditions?

Accelerated stability studies under thermal (40–60°C), photolytic (ICH Q1B guidelines), and hydrolytic (pH 1–13) stress. Degradation products are profiled using HPLC, and structural changes are tracked via NMR and LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield, high-purity synthesis?

Systematic variation of solvents (e.g., DMF vs. acetonitrile), temperatures (reflux vs. microwave-assisted), and catalysts (e.g., DBU for amine activation). Design of Experiments (DoE) models can identify critical parameters. Reaction monitoring via in-situ IR or Raman spectroscopy improves reproducibility .

Q. What strategies resolve discrepancies in spectroscopic data interpretation?

Cross-validation using 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals. X-ray crystallography provides definitive structural confirmation. Computational tools (DFT calculations) predict NMR shifts and compare with experimental data .

Q. How are pharmacokinetic properties evaluated in preclinical studies?

In vivo pharmacokinetic (PK) studies in rodents assess bioavailability, half-life, and tissue distribution. LC-MS/MS quantifies plasma concentrations. Metabolite identification via liver microsome incubations and CYP enzyme inhibition assays predicts drug-drug interactions .

Q. What computational methods support structure-activity relationship (SAR) analysis?

3D-QSAR models (e.g., CoMFA, CoMSIA) correlate substituent effects with bioactivity. Molecular docking (AutoDock Vina, Schrödinger) predicts binding modes to targets like kinases. Free-energy perturbation (FEP) calculations refine affinity predictions for lead optimization .

Q. How are solubility challenges addressed in biological testing?

Derivatization (e.g., PEGylation), co-solvents (DMSO/Cremophor EL mixtures), or nanoformulation (liposomes). Physicochemical profiling (LogP, pKa) guides salt selection (e.g., hydrochloride salts for improved aqueous solubility) .

Q. What experimental designs mitigate contradictory bioactivity data across assays?

Standardize assay protocols (e.g., cell passage number, serum concentration). Use isogenic cell lines to isolate target-specific effects. Orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) validate mechanism of action .

Methodological Considerations Table

ChallengeApproachKey References
Low synthetic yieldMicrowave-assisted synthesis; DoE optimization
Spectral ambiguity2D NMR, X-ray crystallography
Poor solubilityCo-solvent systems, salt formation
Target selectivityKinase profiling panels; FEP calculations
Metabolic instabilityLiver microsome assays; prodrug design

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